n-(2-Furan-2-ylbenzothiazol-5-yl)acetamidine
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Overview
Description
N-(2-Furan-2-ylbenzothiazol-5-yl)acetamidine: is a complex organic compound belonging to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furan-2-ylbenzothiazol-5-yl)acetamidine typically involves multiple steps, starting with the construction of the benzothiazole core. One common method is the cyclization of 2-furan-2-ylbenzothiazol-5-ylamine with chloroacetic acid under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Furan-2-ylbenzothiazol-5-yl)acetamidine: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced derivatives.
Substitution: : Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(2-Furan-2-ylbenzothiazol-5-yl)acetamidine: has shown potential in various scientific research applications:
Medicine: : It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules.
Industry: : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-Furan-2-ylbenzothiazol-5-yl)acetamidine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses.
Comparison with Similar Compounds
N-(2-Furan-2-ylbenzothiazol-5-yl)acetamidine: is unique due to its specific structural features and biological activities. Similar compounds include other benzothiazole derivatives, which also exhibit antimicrobial and anticancer properties. the presence of the furan moiety in This compound distinguishes it from other compounds in this class.
List of Similar Compounds
Benzothiazole
Furan derivatives
Acetamidine derivatives
Properties
Molecular Formula |
C13H11N3OS |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N'-[2-(furan-2-yl)-1,3-benzothiazol-5-yl]ethanimidamide |
InChI |
InChI=1S/C13H11N3OS/c1-8(14)15-9-4-5-12-10(7-9)16-13(18-12)11-3-2-6-17-11/h2-7H,1H3,(H2,14,15) |
InChI Key |
PMUFLBLRUGLFJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)SC(=N2)C3=CC=CO3)N |
Origin of Product |
United States |
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